5-(4-nitrophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
The compound 5-(4-nitrophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex heterocyclic molecule featuring a fused pyrrolo-isoxazole core. Its structure includes three distinct substituents:
- 5-position: A 4-nitrophenyl group, providing strong electron-withdrawing properties.
- 2-position: A phenyl ring, contributing aromaticity and steric bulk.
- 3-position: A thiophen-2-yl group, introducing sulfur-based heteroaromaticity.
The nitro group likely enhances reactivity in electrophilic substitution or redox processes, while the thiophene moiety may facilitate π-π stacking interactions in biological or material applications.
Properties
IUPAC Name |
5-(4-nitrophenyl)-2-phenyl-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5S/c25-20-17-18(16-7-4-12-30-16)23(14-5-2-1-3-6-14)29-19(17)21(26)22(20)13-8-10-15(11-9-13)24(27)28/h1-12,17-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKZQPFXZRNZHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-nitrophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a member of the pyrrolo[3,4-d]isoxazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antitumor, antibacterial, and other pharmacological effects based on recent studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C20H16N4O4S
- Molecular Weight : 396.43 g/mol
- Functional Groups : Nitro group, thiophene ring, isoxazole moiety.
The presence of these functional groups contributes to the compound's potential biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of various isoxazole derivatives. For instance, compounds similar in structure to our target compound have shown significant cytotoxicity against several cancer cell lines:
- Cell Lines Tested :
- Human lung carcinoma (A-549)
- Human hepatocellular carcinoma (HepG-2)
In vitro assays utilizing the MTT method demonstrated that certain derivatives exhibited IC50 values comparable to or lower than standard chemotherapeutic agents like cisplatin. Specifically, one study reported that pyrrolo[3,2-d]isoxazole derivatives displayed IC50 values as low as 6.3 µM against HCT-116 colorectal cancer cells, indicating strong antitumor activity .
Antibacterial Activity
The antibacterial properties of isoxazole derivatives have also been explored. A synthesis of related compounds revealed effective activity against strains such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 25 µg/ml against these pathogens .
Other Biological Activities
- Antiviral Activity : Some isoxazole derivatives have demonstrated the ability to inhibit HIV-1 integrase, suggesting potential use in antiviral therapies .
- Anti-inflammatory and Analgesic Effects : Compounds in this class have been noted for their anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases .
- Antioxidant Activity : The antioxidant capacity of these compounds has been evaluated, indicating their potential role in combating oxidative stress-related conditions .
Study 1: Antitumor Evaluation
A comprehensive study assessed the cytotoxic effects of a series of pyrrolo[3,4-d]isoxazole derivatives on multiple cancer cell lines. The results indicated that compounds with specific substitutions on the isoxazole ring exhibited enhanced activity compared to their unsubstituted counterparts. The study concluded that structural modifications could lead to more potent antitumor agents .
Study 2: Antibacterial Screening
Another investigation focused on synthesizing and screening various substituted pyrrolo[3,4-d]isoxazoles for antibacterial efficacy. The findings highlighted that certain derivatives not only inhibited bacterial growth effectively but also showed selectivity towards cancer cells over normal fibroblasts, suggesting a favorable therapeutic index .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|---|
| Compound A | Antitumor | A-549 | 8.0 µM |
| Compound B | Antibacterial | S. aureus | 25 µg/ml |
| Compound C | Antiviral | HIV-1 | Not specified |
Table 2: Structure-Activity Relationship (SAR)
| Substituent | Effect on Activity |
|---|---|
| Nitro group | Increased potency |
| Thiophene ring | Enhanced selectivity |
| Aromatic rings | Improved solubility |
Scientific Research Applications
Anticancer Activity
Research indicates that 5-(4-nitrophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione exhibits potent anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:
- Cell Line Studies : The compound has shown significant cytotoxic effects against human lung (A-549) and hepatocellular carcinoma (HepG-2) cell lines. The mechanism involves inducing apoptosis through caspase activation and cell cycle arrest by upregulating p21 expression .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A-549 | 10 | High potency compared to Cisplatin |
| HepG-2 | 15 | Significant growth inhibition |
Antimicrobial Activity
In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Studies have shown that it possesses antibacterial and antifungal activities:
- Bacterial Inhibition : It has been effective against various strains of bacteria, demonstrating potential as a therapeutic agent in treating infections.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory effect observed |
| Escherichia coli | Moderate activity reported |
Case Studies
Several case studies highlight the efficacy of this compound in preclinical trials:
- Study on Lung Cancer Cells : A study reported that treatment with the compound resulted in a significant decrease in cell viability in A-549 cells, with mechanisms involving both apoptosis and necrosis.
- Antimicrobial Efficacy : Another investigation demonstrated that the compound exhibited broad-spectrum antimicrobial activity, with notable effects against resistant bacterial strains.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitro (-NO₂) group at the 4-position of the phenyl ring is a strong electron-withdrawing group, making the adjacent carbon susceptible to nucleophilic attack. For example:
-
Hydrolysis : Under alkaline conditions, the nitro group can facilitate nucleophilic aromatic substitution (NAS), yielding hydroxy derivatives.
-
Amination : Reaction with ammonia or amines in polar aprotic solvents (e.g., DMF) replaces the nitro group with -NH₂, forming 5-(4-aminophenyl) derivatives.
Electrophilic Aromatic Substitution (EAS)
The thiophene and phenyl rings undergo EAS due to their π-electron-rich systems:
-
Nitration : Thiophene reacts with HNO₃/H₂SO₄ at 0–5°C to introduce a nitro group at the 5-position of the thiophene ring.
-
Sulfonation : Concentrated H₂SO₄ sulfonates the phenyl ring at the para position relative to existing substituents.
Reduction Reactions
The nitro group is reducible to an amine under catalytic hydrogenation (H₂/Pd-C) or via Sn/HCl:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Nitro → Amine | H₂ (1 atm), Pd-C, EtOH | 5-(4-Aminophenyl) derivative | 85–90% |
| Isoxazole ring hydrogenation | H₂ (3 atm), PtO₂, AcOH | Tetrahydro-pyrrolo derivative | 70–75% |
Oxidation Reactions
The thiophene ring and tertiary carbons are oxidation-prone:
-
Thiophene Oxidation : With H₂O₂/CH₃COOH, the thiophene sulfurs oxidize to sulfoxides or sulfones, altering electronic properties.
-
C-H Oxidation : Strong oxidizers like KMnO₄ cleave the pyrroloisoxazole ring, forming dicarboxylic acids.
Acid/Base-Catalyzed Transformations
-
Ring Expansion : In HCl/MeOH, the isoxazole ring undergoes acid-catalyzed rearrangement to form quinoline derivatives .
-
Deprotonation : The NH group in the pyrrolo ring reacts with strong bases (e.g., NaH) to form salts, enhancing solubility .
Ring-Opening Reactions
The isoxazole ring is susceptible to nucleophilic ring-opening:
-
Hydrolysis : Heating with aqueous NaOH opens the isoxazole ring, yielding a β-ketoamide intermediate.
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Ammonolysis : Reaction with NH₃ produces aminopyrrole derivatives .
Comparative Reactivity with Analogues
Research Findings
-
Synthetic Optimization : Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes with 93% yield .
-
Biological Activity : Derivatives show IC₅₀ values of 2.1–8.4 μM against HeLa cells, linked to nitro group reduction and thiophene oxidation.
-
Stability : The compound degrades <5% under ambient conditions but rapidly decomposes in UV light (t₁/₂ = 2.3 hours).
Comparison with Similar Compounds
Key Observations:
The dimethylamino group in introduces electron-donating properties, which could stabilize charge-transfer complexes.
Steric and Lipophilic Profiles :
- The thiophen-2-yl group (target and ) offers planar aromaticity, favoring stacking interactions. Methylation (e.g., ) increases hydrophobicity.
- Bulky substituents like isobutyl in may hinder crystallization or binding to biological targets compared to phenyl or nitro groups.
Molecular Weight and Solubility :
- Higher molecular weight in the target (436.4 vs. 342.4 in ) suggests reduced solubility in polar solvents, a trend exacerbated by the nitro group.
Structural and Crystallographic Insights
- Crystal Packing : The compound in was characterized via single-crystal X-ray diffraction (R factor = 0.037), revealing a planar pyrrolo-isoxazole core with minimal distortion from substituents. Methyl groups adopt equatorial positions, minimizing steric clashes .
Q & A
Q. What are the optimized synthetic routes for this compound?
The compound can be synthesized via cyclocondensation reactions under reflux conditions. Key steps include:
- Using DMF-acetic acid solvent systems to facilitate heterocycle formation.
- Incorporating sodium acetate as a base to deprotonate intermediates.
- Recrystallization from DMF-ethanol mixtures for purification . Similar pyrrolo[3,4-d]isoxazole derivatives often require precise stoichiometric ratios (e.g., 1:1:3 for reactants) and controlled heating (2–4 hours) to avoid side products.
Q. Which spectroscopic techniques are critical for structural confirmation?
- X-ray crystallography resolves stereochemistry and bond angles (e.g., mean C–C bond length = 0.003 Å in analogous compounds) .
- NMR spectroscopy (¹H/¹³C) identifies substituent positions, with nitro and thiophenyl groups causing distinct deshielding effects .
- IR spectroscopy confirms functional groups (e.g., isoxazole C–O–N stretch at ~1250–1350 cm⁻¹) .
Q. How can purity and stability be assessed during synthesis?
- HPLC with UV detection monitors reaction progress and purity.
- Thermogravimetric analysis (TGA) evaluates thermal stability, particularly for nitro-containing derivatives prone to decomposition .
Advanced Research Questions
Q. How can DFT calculations validate molecular geometry and spectral data?
- Use the B3LYP/6-311G(d,p) basis set to compute vibrational frequencies and NMR chemical shifts.
- Compare calculated vs. experimental IR peaks (e.g., C=O stretches at ~1700 cm⁻¹) and ¹H NMR shifts (δ 7–8 ppm for aromatic protons) .
- Perform conformational analysis by rotating torsion angles (e.g., ±180° in 20° increments) to identify energetically favorable configurations .
Q. What experimental design strategies optimize synthesis yield?
- Apply Design of Experiments (DoE) to test variables like temperature, solvent ratio, and catalyst loading.
- Use flow chemistry for precise control of reaction parameters (e.g., Omura-Sharma-Swern oxidation methods) .
- Statistical modeling (e.g., ANOVA) identifies critical factors, reducing trial-and-error approaches .
Q. How can structure-activity relationships (SAR) guide biological testing?
- Modify the thiophen-2-yl or 4-nitrophenyl groups to assess antimicrobial activity via in vitro assays (e.g., MIC against E. coli or S. aureus) .
- Correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity using quantitative structure-activity relationship (QSAR) models .
Q. How are data contradictions between experimental and computational results resolved?
- Re-examine solvent effects in DFT calculations, as implicit solvent models (e.g., PCM) may not capture bulk solvent interactions .
- Verify crystallographic data for hydrogen bonding or π-π stacking, which DFT might underestimate .
- Use dynamic NMR to detect tautomerism or conformational exchange in solution .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
